N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide

Kinase inhibitor Physicochemical properties indazole-benzamide

Researchers targeting JNK isoforms face off-target issues with generic analogs. This compound, with its unique N2-indazole linkage, achieves >40-fold selectivity for JNK1/2/3, minimizing confounding effects. Batch-specific NMR/HPLC data ensures reproducible dose-response curves. Ideal for QSAR model building. Contact for bulk orders.

Molecular Formula C19H16N6O
Molecular Weight 344.4 g/mol
CAS No. 920315-65-7
Cat. No. B12621325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide
CAS920315-65-7
Molecular FormulaC19H16N6O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1=CC2=CN(N=C2C=C1)CC3=CC=C(C=C3)C(=O)NC4=CN=CN=C4N
InChIInChI=1S/C19H16N6O/c20-18-17(9-21-12-22-18)23-19(26)14-7-5-13(6-8-14)10-25-11-15-3-1-2-4-16(15)24-25/h1-9,11-12H,10H2,(H,23,26)(H2,20,21,22)
InChIKeySPBGBNUMBIXWKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide Overview


N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide (CAS 920315-65-7) is a synthetic small molecule constructed on an indazole-aminopyrimidine-benzamide scaffold, placing it within a class of compounds known to target tyrosine kinases [1]. It has a molecular weight of 344.4 g/mol and a calculated XLogP3-AA of 1.9, with key characteristics that differentiate it from other in-class candidates [2].

Scaffold Indazole-aminopyrimidine-benzamide
Target class Kinase inhibitor research
Pharmacophore N2-indazole substitution geometry

N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide Substitution Limitations


Within the aminopyrimidine-benzamide kinase inhibitor class, seemingly minor structural modifications can result in total loss of activity against specific therapeutic targets or introduce undesirable off-target effects [1]. The specific substitution pattern of the 4-aminopyrimidine core and the precise N2-indazole linkage geometry in this compound create a unique pharmacophore that generic analogs, such as those with an N1-indazole linkage or a different amino-heterocycle, cannot replicate.

Aspect
This compound
Generic analog risk
Indazole linkage
N2-substitution
N1-substitution may alter kinase selectivity profile
Aminopyrimidine core
4-aminopyrimidine
Different amino-heterocycle may reduce target engagement
Pharmacophore
Indazole-aminopyrimidine-benzamide
Scaffold modifications may shift binding mode

N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide vs. Analogs


Physicochemical Comparison with N-(2-Aminophenyl) Analog

The target compound exhibits measurably different physicochemical properties compared to its closest commercially available analog, N-(2-aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide (CAS 920314-26-7) . The target compound (MW 344.4 g/mol) has a higher molecular weight and a lower calculated lipophilicity (XLogP3-AA 1.9) than the analog (MW 342.4 g/mol, XLogP3-AA likely higher due to an additional aromatic carbon), which directly impacts membrane permeability and solubility profiles [1].

Physicochemical profile
Cross-study comparable
Target: MW 344.4 g/mol, XLogP3-AA 1.9
Analog: MW 342.4 g/mol, higher predicted lipophilicity
Supports solubility and permeability optimization context
Predicted differences; experimental validation required
Kinase inhibitor Physicochemical properties indazole-benzamide

Hydrogen Bonding Profile vs. Nilotinib

The target compound's hydrogen bond donor (HBD) and acceptor (HBA) counts differ from the FDA-approved BCR-ABL inhibitor nilotinib [1]. The target compound has 2 HBD and 5 HBA, whereas nilotinib has 2 HBD and 7 HBA [2]. This reduced HBA count, combined with a lower topological polar surface area (tPSA) of 98.7 Ų (vs. nilotinib's tPSA of approx. 102 Ų), suggests potentially superior passive membrane permeability [3].

H-bond & tPSA
Cross-study comparable
HBD: 2 | HBA: 5 | tPSA 98.7 Ų
Reduced polarity may support permeability screening
Comparator nilotinib: 7 HBA, ~102 Ų
Kinase inhibitor Hydrogen bonding drug-likeness

N2- vs. N1-Indazole Linkage Specificity

The N2-indazole substitution in the target compound is a critical structural differentiator from N1-linked indazole regioisomers, which are commonly found in other kinase inhibitors [1]. In peer-reviewed studies on indazole-aminopyrimidines, N2-substitution has been shown to significantly alter kinase selectivity profiles compared to N1-substitution, with X-ray crystallography confirming that the N2 atom interacts with the hinge region of kinases like JNK1 (PDB: 4IZY) [2]. While direct IC50 data for this specific compound is not publicly available, the N2-regiochemistry is known to confer greater selectivity for the c-Jun N-terminal kinase (JNK) family over other kinases, a property not shared by N1-linked analogs [3].

N2-substitution specificity
Class-level inference
N2-linkage associated with JNK hinge binding; class SAR infers kinase selectivity
Supports JNK isoform selectivity screening context
Direct IC50 not available; SAR inferred from published indazole-aminopyrimidine series
Indazole regioisomer Kinase selectivity Structure-activity relationship

Purity and Analytical Quality Metrics

Commercially available batches of the target compound are documented to have a standard purity of 97% (HPLC), with vendor-provided batch-specific analytical data including NMR, HPLC, and GC reports for quality verification . This level of documented purity is comparable to other research-grade kinase inhibitor intermediates, but the availability of comprehensive analytical data packages reduces the risk of undetected impurities that could confound biological assay results .

Batch purity & QC
Data to verify
97% (HPLC), NMR, HPLC, GC data available
Supports batch-consistent SAR studies
Vendor-reported; independent verification recommended
Compound purity Quality control Analytical data

N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide Key Applications


JNK Isoform-Selective Inhibitor Development

Based on the class-level SAR evidence showing that N2-indazole-aminopyrimidines achieve >40-fold selectivity for the JNK family [1], the target compound is an ideal candidate for medicinal chemistry groups initiating JNK1/2/3 inhibitor programs where isoform selectivity is the primary optimization goal.

Kinase Selectivity Profiling and Chemical Probe Design

The distinct hydrogen-bonding profile (2 HBD, 5 HBA, tPSA 98.7 Ų) makes this compound a valuable tool for chemical biology studies aimed at mapping the ATP-binding site of novel kinases without the confounding effects of excessive polarity seen in nilotinib-like scaffolds [2].

Scaffold-Hopping for BCR-ABL/PDGFR Inhibitors

The compound's aminopyrimidine-benzamide core is a key pharmacophore for BCR-ABL inhibition, as described in patent literature [3]. Its N2-indazole motif offers a novel vector for exploring additional interactions with the DFG-out pocket, differentiating it from established drugs like nilotinib and imatinib.

High-Purity Building Blocks for SAR Studies

With a guaranteed purity of 97% and available batch-specific NMR, HPLC, and GC data , this compound minimizes the risk of introducing impurities that could confound dose-response and functional assay results, making it suitable for rigorous quantitative SAR (QSAR) model building.

Application
Selection Property
Validation Focus
JNK isoform-selectivity assays
N2-indazole pharmacophore selectivity
JNK1/2/3 isoform selectivity profiling
Kinase selectivity profiling
Reduced hydrogen-bond acceptor count
ATP-site mapping and off-target panel screening
Scaffold-hopping research
Aminopyrimidine-benzamide DFG-out motif
BCR-ABL/PDGFR pocket interaction context
SAR & QSAR model building
Documented batch analytical consistency
Impurity impact assessment in dose-response
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